Cyclopropyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
“Cyclopropyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone” is an organic compound . It belongs to the class of organic compounds known as benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group .
Synthesis Analysis
The synthesis of this compound involves the use of analogs that display strong inhibition against PAK4 . This suggests that bromine atoms had a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .Molecular Structure Analysis
The molecular structure of this compound is influenced by the presence of bromine atoms . These atoms have a moderate spatial structure that allows them to occupy the hydrophobic cavity of the P-loop pocket .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by its benzyl cyanide structure . This structure involves an acetonitrile with one hydrogen replaced by a phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its benzyl cyanide structure . This structure involves an acetonitrile with one hydrogen replaced by a phenyl group .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of novel compounds related to Cyclopropyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone. Studies have detailed various synthetic routes and chemical reactions to create derivatives and explore their chemical properties. For example, the synthesis of novel pyridazinone derivatives with potential antituberculosis and anticancer activities has been reported, highlighting the versatility of cyclopropyl and piperazine-based frameworks in medicinal chemistry (Mallikarjuna, Padmashali, & Sandeep, 2014).
Biological Activities
Several studies have explored the biological activities of compounds structurally related to this compound, including their potential anticancer, antimicrobial, and antinociceptive properties. For instance, derivatives have been synthesized and shown to possess significant antituberculosis and anticancer activities, suggesting the potential of these compounds in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014). Additionally, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have demonstrated potent bacterial biofilm inhibition and MurB enzyme inhibitory activities, further indicating the broad spectrum of biological activities these compounds may exhibit (Mekky & Sanad, 2020).
Potential Therapeutic Applications
The synthesis and biological evaluation of these compounds underline their potential as therapeutic agents. For example, derivatives with piperazine structures have been identified as potent antinociceptive agents, indicating their potential in pain management (Giovannoni et al., 2003). This suggests that this compound and its derivatives could have significant therapeutic value across a range of conditions.
Future Directions
properties
IUPAC Name |
cyclopropyl-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-17(2)12-9-13(16-15-10-12)18-5-7-19(8-6-18)14(20)11-3-4-11/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFDKTIQCWZWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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